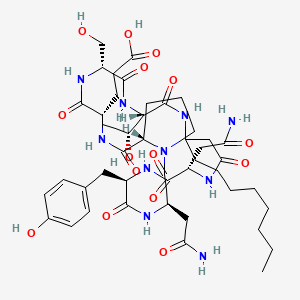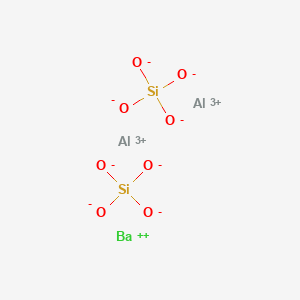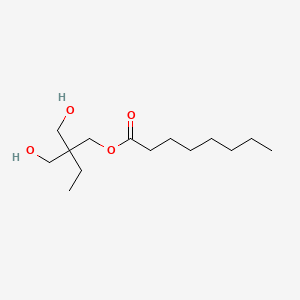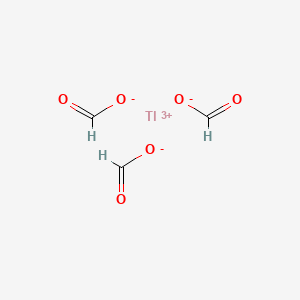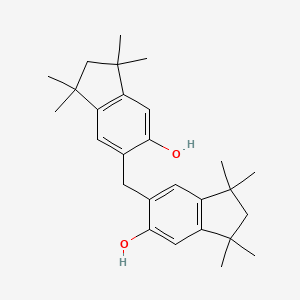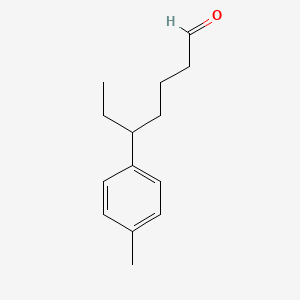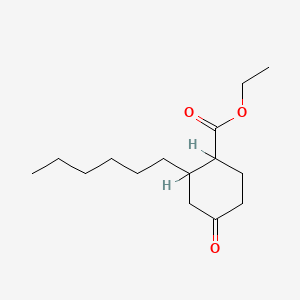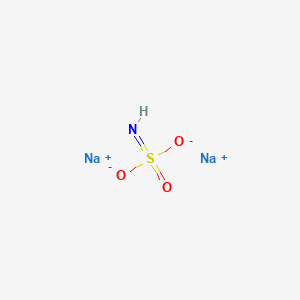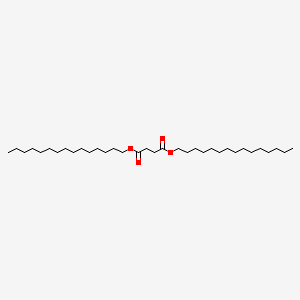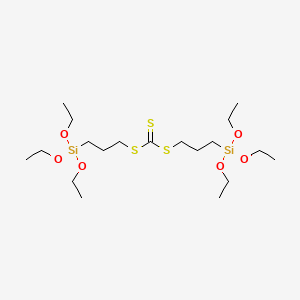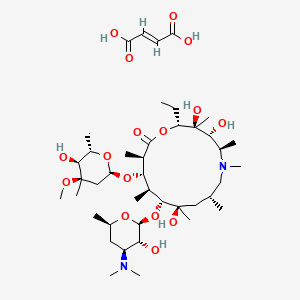
2,6-Dichloro-4-nitroanilinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-nitroanilinium chloride is a chemical compound with the molecular formula C6H5Cl3N2O2. It is a derivative of 4-nitroaniline, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2,6-dichloro-4-nitroanilinium chloride involves the chlorination of 4-nitroaniline. The process typically uses chlorine bleaching liquor in water, with the presence of acids such as hydrochloric acid or nitric acid. The reaction is carried out in stages, starting at low temperatures (5° to 10°C) and gradually increasing to higher temperatures (up to 70°C) to ensure complete chlorination .
Industrial Production Methods: In industrial settings, the chlorination process is optimized using a liquid-liquid chlorination method in a microflow system. This method achieves high conversion rates (98.3%) and selectivity (90.6%) within a short reaction time (1.6 seconds) under optimized conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dichloro-4-nitroanilinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas with a catalyst or metal hydrides are used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be employed.
Major Products:
Substitution Reactions: Products include derivatives where the chlorine atoms are replaced by other functional groups.
Reduction Reactions: The major product is 2,6-dichloro-4-phenylenediamine.
Oxidation Reactions: Products can vary depending on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-nitroanilinium chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of pesticides and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-dichloro-4-nitroanilinium chloride involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and reactivity. For example, the nitro group can be reduced to an amino group, which can then interact with various biological molecules. The specific pathways and targets depend on the context of its use, such as in pesticides or pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-6-nitroaniline: This compound has a similar structure but with chlorine atoms at the 2 and 4 positions.
4-Nitroaniline: The parent compound without chlorine substitutions.
2,6-Dichloroaniline: A derivative with chlorine atoms but without the nitro group.
Uniqueness: 2,6-Dichloro-4-nitroanilinium chloride is unique due to the specific positioning of the chlorine and nitro groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and stability .
Eigenschaften
CAS-Nummer |
93919-27-8 |
|---|---|
Molekularformel |
C6H5Cl3N2O2 |
Molekulargewicht |
243.5 g/mol |
IUPAC-Name |
(2,6-dichloro-4-nitrophenyl)azanium;chloride |
InChI |
InChI=1S/C6H4Cl2N2O2.ClH/c7-4-1-3(10(11)12)2-5(8)6(4)9;/h1-2H,9H2;1H |
InChI-Schlüssel |
KBRQVBKMCXVUOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)[NH3+])Cl)[N+](=O)[O-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


